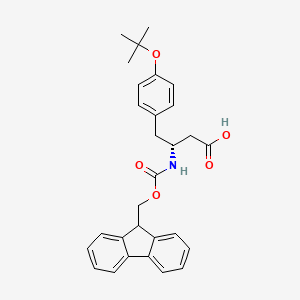

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid (CAS: 401916-49-2) is a chiral, Fmoc-protected amino acid derivative with a tert-butoxy-substituted phenyl group and a butanoic acid backbone. It is widely used in solid-phase peptide synthesis (SPPS) and medicinal chemistry as a building block for introducing sterically hindered, hydrophobic motifs . The tert-butoxy group enhances solubility in organic solvents and stabilizes intermediates during synthesis, while the Fmoc group enables selective deprotection under mild basic conditions .

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFSELQEYJTCCG-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid generally follows a two-step approach:

- Synthesis or procurement of the chiral amino acid precursor bearing the 4-(tert-butoxy)phenyl substituent.

- Protection of the amino group using the Fmoc protecting group to yield the target compound.

The stereochemical integrity at the α-carbon is maintained throughout the synthesis to ensure the (R)-configuration, critical for biological and synthetic applications.

Detailed Synthetic Route

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Starting material: (R)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid (chiral amino acid precursor) | Commercially available or synthesized via asymmetric synthesis or chiral resolution techniques | The tert-butoxy group is introduced on the phenyl ring either by starting from 4-hydroxyphenyl derivatives followed by tert-butylation or by using protected phenyl precursors |

| 2 | Fmoc protection of amino group | React amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or diisopropylethylamine (DIEA) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C | The reaction proceeds via nucleophilic substitution of the amino group, forming a carbamate linkage. Low temperature prevents side reactions and racemization. |

| 3 | Purification | Purify crude product by recrystallization or chromatographic techniques such as flash chromatography or preparative reverse-phase HPLC | Purity >95% is typically achieved, confirmed by analytical methods |

Reaction Conditions and Parameters

- Solvent: Dichloromethane or DMF are preferred for their ability to dissolve both reactants and facilitate the reaction.

- Temperature: Typically maintained between 0°C and room temperature to avoid racemization and decomposition.

- Base: Sodium carbonate or tertiary amines like DIEA neutralize the HCl generated and drive the reaction forward.

- Stoichiometry: Slight excess of Fmoc-Cl (1.1–1.2 equivalents) ensures complete conversion.

- Reaction time: Generally 1–3 hours, monitored by TLC or HPLC.

Alternative Synthetic Approaches

- Use of Fmoc-OSu (N-hydroxysuccinimide ester) as an alternative Fmoc source: This reagent can offer milder reaction conditions and cleaner reactions.

- Direct tert-butylation of hydroxyphenyl precursors: In some routes, the tert-butoxy group is introduced after Fmoc protection via alkylation with tert-butyl bromide under basic conditions.

- Asymmetric synthesis of the chiral amino acid precursor: Employing chiral catalysts or enzymatic resolution to obtain the (R)-enantiomer with high enantiomeric excess.

Purification and Characterization

Purification Techniques

| Technique | Description | Purpose |

|---|---|---|

| Flash chromatography | Silica gel column with gradient elution using ethyl acetate/hexane mixtures | Removal of impurities and unreacted starting materials |

| Preparative reverse-phase HPLC | C18 column with acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) | Achieving high purity (>95%) suitable for peptide synthesis |

| Recrystallization | Solvents such as ethyl acetate/hexane or ethanol | Cost-effective purification for large-scale synthesis |

Analytical Characterization

- NMR Spectroscopy (1H, 13C): Confirms chemical structure and stereochemistry.

- Mass Spectrometry (LC-MS): Verifies molecular weight (expected [M+H]+ ~474).

- HPLC: Assesses purity and monitors reaction progress.

- FT-IR: Detects characteristic functional groups such as carbamate carbonyl (~1700 cm−1).

Research Findings and Industrial Applications

- The Fmoc protection strategy is widely accepted due to its orthogonality and mild deprotection conditions, making the compound ideal for solid-phase peptide synthesis (SPPS).

- The tert-butoxy group on the phenyl ring enhances the compound’s stability and solubility in organic solvents, facilitating handling and coupling reactions.

- Industrial scale synthesis employs automated peptide synthesizers and optimized reaction parameters to maximize yield and purity.

- Patents and literature describe the use of this compound as a key intermediate in the synthesis of peptide drugs with Factor XIa inhibitory activity, highlighting its pharmaceutical relevance.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | (R)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid |

| Protection Reagent | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu |

| Base | Sodium carbonate, DIEA |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Temperature | 0–25°C |

| Reaction Time | 1–3 hours |

| Purification | Flash chromatography, preparative HPLC, recrystallization |

| Characterization | NMR, LC-MS, HPLC, FT-IR |

| Yield | Typically high (>80%) under optimized conditions |

| Application | Peptide synthesis intermediate, pharmaceutical research |

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Fmoc-L-beta-phenylalanine is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Case Study:

A study demonstrated the successful synthesis of a cyclic peptide using Fmoc-L-beta-phenylalanine as a key component. The resulting peptide exhibited enhanced biological activity compared to linear analogs, highlighting the importance of structural conformation in peptide efficacy .

Anticancer Agents

Research has indicated that derivatives of Fmoc-L-beta-phenylalanine can serve as precursors for the development of novel anticancer agents. The compound's ability to form stable conjugates with various pharmacophores enhances its potential as a therapeutic agent.

Case Study:

A recent investigation into the anticancer properties of modified peptides containing Fmoc-L-beta-phenylalanine showed promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that this compound could be pivotal in designing targeted cancer therapies .

Enzyme Inhibition Studies

Fmoc-L-beta-phenylalanine has been utilized in studies aimed at understanding enzyme mechanisms and inhibition. Its structural properties make it an excellent candidate for investigating interactions with various enzymes.

Case Study:

Inhibitory assays conducted on serine proteases revealed that peptides incorporating Fmoc-L-beta-phenylalanine exhibited significant inhibition rates, providing insights into the design of specific enzyme inhibitors .

Polymer Chemistry

The compound has also found applications in polymer chemistry, particularly in the synthesis of functionalized polymers that can be used in drug delivery systems.

Data Table: Functionalized Polymers Derived from Fmoc-L-beta-phenylalanine

| Polymer Type | Application | Key Properties |

|---|---|---|

| Biodegradable Polymers | Drug delivery systems | Controlled release profiles |

| Conductive Polymers | Electronic devices | Enhanced conductivity |

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The tert-butoxy group in the target compound can be replaced with electron-withdrawing or electron-donating groups, altering reactivity and applications. Key analogs include:

Key Findings :

- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) increase electrophilicity but may reduce stability during prolonged reactions .

- Steric effects : The tert-butoxy group in the target compound improves solubility without significantly hindering coupling reactions compared to 2-chlorophenyl analogs .

Backbone Modifications

Variations in the carbon chain length or functional groups influence applications:

Key Findings :

- Butanoic acid derivatives (target compound) are preferred for introducing flexible hydrophobic spacers in peptides.

- Propanoic acid analogs (e.g., 1799443-50-7) are used in cyclic or constrained peptide systems .

Protective Group Variations

The Fmoc group is critical for orthogonal protection strategies. Alternatives include Boc and methyl esters:

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid, commonly referred to as a fluorene derivative, exhibits a range of biological activities due to its unique chemical structure. This compound is part of a broader category of fluorene-based compounds that have been studied for their potential therapeutic applications, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 446.45 g/mol. Its structure includes a fluorenylmethoxy group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₃₁N₂O₆ |

| Molecular Weight | 446.45 g/mol |

| CAS Number | 269398-78-9 |

| Purity | ≥98% (by HPLC) |

Antimicrobial Activity

Research indicates that fluorene derivatives possess notable antimicrobial properties. The compound has been tested against various bacterial and fungal strains. For instance, studies show that modifications in the aryl moiety significantly influence the spectrum and intensity of antimicrobial activity. Specifically, electron-withdrawing groups enhance the compound's efficacy against both planktonic and biofilm states of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Fluorene derivatives have also demonstrated antiproliferative effects in cancer cell lines. A series of synthesized compounds based on the fluorene structure have shown promising results as type I topoisomerase inhibitors, which are crucial in cancer therapy. The introduction of linear alkyl groups in the side chains has been associated with improved antiproliferative activity compared to branched or bulky groups .

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. Studies have shown that fluorene derivatives can scavenge free radicals effectively, contributing to their potential as therapeutic agents in oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorene derivatives against strains like Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The results indicated that certain derivatives had low inhibitory concentrations comparable to standard antibiotics .

- Antiproliferative Activity : In vitro assays demonstrated that specific fluorene derivatives exhibited significant cytotoxicity against cancer cell lines, with some compounds acting as effective topoisomerase inhibitors .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions between these compounds and target proteins involved in bacterial growth and cancer proliferation. High docking scores were observed for several derivatives, indicating strong potential for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the amino group, ensuring regioselectivity during subsequent reactions .

Coupling Reactions : Formation of the butanoic acid backbone using tert-butoxy-substituted phenyl precursors via amide or ester coupling .

Deprotection : Selective removal of the Fmoc group under basic conditions (e.g., piperidine) to expose the amino group for further functionalization .

Key intermediates are purified via column chromatography, with yields optimized by controlling solvent polarity and reaction temperatures .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry and substituent positions, particularly the tert-butoxy phenyl and Fmoc groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity, distinguishing isotopic patterns of fluorine or sulfur analogs .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects byproducts during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis efficiency?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by enhancing molecular collision rates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) aid in Fmoc deprotection .

- Catalyst Screening : Palladium-based catalysts accelerate coupling reactions with tert-butoxy phenyl derivatives, minimizing side products .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving tert-butoxy vs. nitro/fluoro substituents?

- Methodological Answer :

- Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure affinity differences between tert-butoxy (hydrophobic) and nitro/fluoro (electron-withdrawing) analogs for target proteins .

- Molecular Dynamics Simulations : Model steric effects of the bulky tert-butoxy group on binding pocket accessibility .

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify substituent-specific interactions .

Q. How should stability issues during storage and handling be addressed?

- Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials to prevent photodegradation of the Fmoc group .

- Incompatibility Avoidance : Separate from strong acids/bases to prevent premature deprotection or hydrolysis of the tert-butoxy group .

- Stability Monitoring : Regular HPLC analysis detects degradation products (e.g., free amino acid or fluorenone derivatives) .

Q. What experimental approaches validate enantiomeric purity in chiral derivatives?

- Methodological Answer :

- Chiral HPLC : Uses cellulose-based columns to separate (R) and (S) enantiomers, with UV detection at 254 nm for Fmoc absorption .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing optical rotation with known standards .

- Enzymatic Assays : Proteases with stereospecificity (e.g., trypsin) digest undesired enantiomers, leaving the target intact .

Q. How can researchers design derivatives to enhance target specificity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute tert-butoxy with trifluoromethoxy to balance hydrophobicity and metabolic stability .

- Side-Chain Functionalization : Introduce azide or alkyne handles for click chemistry-based conjugation with biomolecules .

- Protease-Resistant Modifications : Replace labile ester linkages with amides or cyclized structures .

Q. What advanced techniques address analytical challenges in complex mixtures?

- Methodological Answer :

- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in crowded spectra, particularly for aromatic tert-butoxy phenyl protons .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., tert-butoxy vs. iso-butoxy isomers) .

- X-ray Crystallography : Provides definitive proof of stereochemistry and solid-state packing .

Q. Which methods identify biological targets for this compound?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with potential targets (e.g., kinases or GPCRs) .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes essential for the compound’s bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.